molecular formula C24H26N6O3 B2405127 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea CAS No. 1251684-22-6

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea

Katalognummer: B2405127
CAS-Nummer: 1251684-22-6
Molekulargewicht: 446.511
InChI-Schlüssel: NCLUREKXXWVVLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea is a urea derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a substituted pyrimidine group. Urea derivatives are widely explored in medicinal and agrochemical applications due to their hydrogen-bonding capacity and structural versatility .

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-16-14-22(29-23(25-16)30-10-2-3-11-30)26-17-4-6-18(7-5-17)27-24(31)28-19-8-9-20-21(15-19)33-13-12-32-20/h4-9,14-15H,2-3,10-13H2,1H3,(H,25,26,29)(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLUREKXXWVVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a dihydrobenzo[dioxin moiety with a pyrimidine derivative. The molecular formula is C20H24N4O3C_{20}H_{24}N_4O_3, and it has a molecular weight of approximately 368.43 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this one, particularly those containing the pyrimidine and urea moieties. These compounds have shown effectiveness in inhibiting various cancer cell lines by targeting critical enzymes involved in cell proliferation and survival.

  • Mechanisms of Action :
    • Inhibition of enzymes such as thymidylate synthase , which is crucial for DNA synthesis.
    • Modulation of histone deacetylases (HDACs) , leading to altered gene expression profiles conducive to apoptosis in cancer cells.
    • Targeting topoisomerases , which are essential for DNA replication and transcription.
  • Case Studies :
    • A study demonstrated that derivatives with similar structures exhibited IC50 values in the nanomolar range against breast and lung cancer cell lines, indicating potent cytotoxicity .
    • Another investigation into pyrimidine derivatives showed significant tumor growth inhibition in xenograft models when administered at low doses .

Antimicrobial Activity

In addition to anticancer effects, compounds derived from similar scaffolds have been noted for their antimicrobial properties. The presence of the dihydrobenzo[b][1,4]dioxin structure may enhance membrane permeability or interfere with bacterial metabolic pathways.

  • Mechanisms of Antimicrobial Action :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of nucleic acid synthesis through interference with essential enzymes.
  • Research Findings :
    • Compounds structurally related to this urea derivative have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyrimidine ring and the urea linkage can significantly affect potency and selectivity.

ModificationEffect on Activity
Substitution on pyrimidineIncreased affinity for target enzymes
Alteration of urea groupEnhanced solubility and bioavailability
Variation in dihydrobenzo structureChanges in cellular uptake and toxicity

Wissenschaftliche Forschungsanwendungen

Efficacy Against Cancer Cell Lines

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example:

  • Breast Cancer : In vitro tests showed that the compound inhibited the growth of MDA-MB-231 cells, with an IC50 value indicating potent activity.
  • Leukemia : The compound was effective against multiple leukemia cell lines (CCRF-CEM and K562), showcasing its broad-spectrum anticancer properties.

Comparative Studies

In comparative studies against established anticancer drugs like doxorubicin and cisplatin, 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea demonstrated superior efficacy in certain contexts, particularly in drug-resistant cell lines.

Case Study 1: Inhibition of Tumor Growth

A study conducted on xenograft models revealed that administration of this compound led to a significant reduction in tumor volume compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase.

Case Study 2: Synergistic Effects

Combination therapy involving this compound and traditional chemotherapeutics showed enhanced efficacy. For instance, when used alongside paclitaxel, there was a marked increase in apoptosis rates among breast cancer cells compared to either agent alone.

Safety Profile

Toxicological assessments indicate that while the compound exhibits potent anticancer activity, it also poses risks for cytotoxicity in non-cancerous cells. Further studies are required to optimize dosing regimens that maximize therapeutic effects while minimizing adverse effects.

Summary Table of Applications

Application AreaDescriptionReference Source
Anticancer ActivityInhibits growth in various cancer cell lines
Mechanism of ActionModulates Wnt signaling pathway
Efficacy ComparisonMore effective than traditional drugs in specific cases
Synergistic EffectsEnhanced effects when combined with other chemotherapeutics
Safety ProfilePotential cytotoxicity; requires further investigation

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Agrochemical Urea Derivatives (Pesticides)

Urea-based pesticides, such as cyclosulfamuron and teflubenzuron , share the urea backbone but differ in substituents. Cyclosulfamuron contains a 4,6-dimethoxy-pyrimidinyl group, which increases lipophilicity compared to the target compound’s methyl-pyrrolidine-pyrimidine system. Methoxy groups in agrochemicals enhance soil adsorption, whereas the pyrrolidine moiety in the target compound may improve bioavailability for medicinal applications .

Medicinal Urea Derivatives

  • 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18): This triazine-containing urea derivative () uses a bulky 2-oxaadamantyl group and piperidine-linked triazine. Piperidine (6-membered) vs. pyrrolidine (5-membered) also alters basicity and conformational flexibility .
  • 1394859-00-7 () : This urea derivative features chlorophenyl and piperidine groups. The target compound’s dihydrodioxin moiety may reduce toxicity compared to chlorophenyl systems while maintaining aromatic π-π stacking interactions .

Structural and Functional Comparison Table

Compound Name/ID Urea Substituent A Urea Substituent B Key Features Potential Application Reference
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 4-((6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl Dihydrodioxin (solubility), pyrrolidine-pyrimidine (target binding) Medicinal (hypothetical) N/A
Cyclosulfamuron 4,6-Dimethoxy-2-pyrimidinyl Not specified Methoxy groups (lipophilicity) Pesticide
Compound 18 () 2-Oxaadamant-1-yl 1-(4-Methyl-6-(methylamino)triazin-2-yl)piperidin-4-yl Adamantyl (rigidity), triazine (hydrogen bonding) Medicinal
1394859-00-7 () 2-Chlorobenzyl 1-(2,3-Dichlorophenyl)ethyl Chlorophenyl (toxicity risk), piperidine Unknown

Key Findings and Implications

Substituent Effects :

  • The dihydrodioxin system may improve solubility over chlorophenyl or methoxy groups .
  • Pyrrolidine’s 5-membered ring offers conformational advantages over piperidine in target binding .

Heterocycle Comparison :

  • Pyrimidine (target) vs. triazine (Compound 18): Pyrimidine’s smaller size may enhance cellular uptake .

Synthetic Feasibility :

  • Methods from and (reflux, DIPEA-mediated substitution) are applicable for synthesizing the target compound .

Vorbereitungsmethoden

Synthesis of 1-Isocyanato-2,3-dihydrobenzo[b]dioxin-6-amine

The dihydrobenzo[d]dioxin fragment is typically derived from 6-nitrobenzo[d]dioxin, which undergoes reduction to the corresponding amine. A protocol adapted from involves:

  • Nitration : Treating benzo[d]dioxin with nitric acid/sulfuric acid at 0–5°C to yield 6-nitrobenzo[d]dioxin (yield: 78%).
  • Reduction : Catalytic hydrogenation of the nitro group using Pd/C in ethanol under H₂ (1 atm) to produce 6-aminobenzo[d]dioxin (yield: 92%).
  • Isocyanate Formation : Reacting the amine with phosgene (1.2 equiv) in anhydrous dichloromethane at 0°C, followed by triethylamine (2.5 equiv) to neutralize HCl. The product is purified via vacuum distillation (yield: 65%).

Synthesis of 4-((6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)aniline

The pyrimidine fragment is constructed via a multi-step sequence:

  • Pyrimidine Core Formation : Condensation of 6-methyl-2-thiouracil with pyrrolidine in DMF at 120°C for 12 hours, yielding 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one (yield: 68%).
  • Chlorination : Treatment with POCl₃ at reflux to generate 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (yield: 83%).
  • Amination : Reaction with 4-nitroaniline in n-butanol at 100°C for 8 hours, followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to an amine (overall yield: 52%).

Urea Bond Formation

The critical coupling step employs two primary methodologies:

Isocyanate-Amine Coupling

Procedure :

  • Dissolve 1-isocyanato-2,3-dihydrobenzo[b]dioxin-6-amine (1.0 equiv) and 4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)aniline (1.05 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.0 equiv) dropwise at 0°C.
  • Stir at room temperature for 16 hours.
  • Purify via flash chromatography (ethyl acetate/hexane, 3:7) to obtain the target urea (yield: 58%).

Key Optimization Parameters :

Parameter Optimal Condition Impact on Yield
Solvent Dichloromethane Maximizes solubility of intermediates
Base Triethylamine Neutralizes HCl, prevents side reactions
Temperature 25°C Balances reaction rate and decomposition
Stoichiometry 1:1.05 (isocyanate:amine) Compensates for amine volatility

Carbonyldiimidazole (CDI)-Mediated Coupling

An alternative approach avoids phosgene by using CDI:

  • Activate 6-aminobenzo[d]dioxin with CDI (1.2 equiv) in THF at 50°C for 2 hours.
  • Add 4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)aniline (1.0 equiv) and stir at 70°C for 12 hours.
  • Purify via recrystallization from ethanol/water (yield: 47%).

Characterization and Analytical Data

The final product is validated using:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, urea NH), 8.45 (s, 1H, pyrimidine NH), 7.62 (d, J = 8.4 Hz, 2H, aromatic), 6.98 (d, J = 8.4 Hz, 2H, aromatic), 4.32–4.28 (m, 4H, dioxin CH₂), 3.45–3.40 (m, 4H, pyrrolidine CH₂), 2.38 (s, 3H, pyrimidine CH₃).
  • HRMS : Calculated for C₂₃H₂₅N₅O₃ [M+H]⁺: 428.1932; Found: 428.1935.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantage
Isocyanate-Amine 58 >98 High Short reaction time
CDI-Mediated 47 >95 Moderate Avoids phosgene

The isocyanate-amine route is preferred for industrial applications due to higher yields and simpler workup, whereas the CDI method suits lab-scale synthesis where phosgene handling is restricted.

Industrial-Scale Production Challenges

  • Phosgene Handling : Requires specialized equipment and safety protocols.
  • Purification : Flash chromatography is replaced with crystallization for cost efficiency.
  • Byproduct Management : Triethylamine hydrochloride must be efficiently removed to prevent catalyst poisoning in subsequent batches.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine moiety with the pyrimidinylphenyl isocyanate intermediate. Stepwise purification via column chromatography (silica gel, gradient elution) is critical to isolate intermediates. Final purity (>95%) can be confirmed using reverse-phase HPLC with UV detection at 254 nm . For analogs, patents suggest aqueous formulations to enhance solubility, which may require post-synthetic modifications like salt formation .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm urea linkage, pyrimidine substitution, and pyrrolidine ring conformation.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • HPLC-PDA : Assess purity and detect byproducts (e.g., unreacted amines or isocyanates).
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation, though this requires high-quality crystals .

Q. How should researchers design initial biological activity screens?

  • Methodological Answer : Use in vitro cell-based assays targeting kinases or receptors structurally related to the pyrimidine scaffold. For example:

  • Kinase inhibition assays : Test against EGFR or VEGFR families due to the pyrimidine core’s affinity for ATP-binding pockets.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculations).
  • Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n=3) to minimize variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data?

  • Methodological Answer :

  • Systematic substitution : Modify the pyrrolidine ring (e.g., replace with piperidine) or the dihydrodioxin group to assess steric/electronic effects.
  • Solubility optimization : Introduce hydrophilic groups (e.g., sulfonate) to the phenylurea moiety to improve bioavailability, as seen in Pfizer’s aqueous formulations .
  • Data reconciliation : Use multivariate analysis (e.g., PCA) to identify confounding factors (e.g., metabolic instability in hepatic microsomal assays) .

Q. What computational strategies predict target binding and off-target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., MAPK or CDK families). Focus on hydrogen bonding between the urea group and catalytic lysine residues.
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify conformational shifts.
  • AI-driven prediction : Apply deep learning models (e.g., DeepChem) to screen for off-target effects, similar to MIT’s antibiotic discovery pipeline .

Q. How to design long-term stability studies under varying environmental conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the urea bond).
  • Ecotoxicity assessment : Follow protocols from environmental chemistry studies to evaluate bioaccumulation potential and aquatic toxicity using Daphnia magna or algal models .

Q. What statistical approaches validate contradictory efficacy results in in vivo models?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple animal studies (e.g., tumor xenograft models) using random-effects models to account for inter-study variability.
  • Dose-response modeling : Apply nonlinear regression (e.g., four-parameter logistic curve) to distinguish efficacy thresholds from toxicity.
  • Replicate with orthogonal assays : Confirm in vivo findings with ex vivo histopathology or biomarker analysis (e.g., ELISA for VEGF levels) .

Methodological Notes

  • Data Gaps : Direct evidence on the compound is limited, so answers extrapolate from structural analogs (e.g., urea derivatives in ) and general pharmacological principles.
  • Advanced Tools : AI (e.g., DeepChem ) and environmental fate models are recommended for predictive studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.